2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
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Overview
Description
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is an organic compound that features a boron-containing dioxaborolane ring fused to a pyrrolo[1,2-b]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium catalysts and pinacolborane for the borylation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Substitution: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Pinacolborane: Utilized in the borylation step.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
The major products formed from these reactions include various boronic acids, boranes, and coupled organic molecules, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Utilized in the development of novel materials with unique properties
Mechanism of Action
The mechanism of action of 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its ability to form stable boron-carbon bonds. This property is exploited in cross-coupling reactions where the compound acts as a boron source, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to its role as a reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazole
Uniqueness
What sets 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole apart is its unique structural combination of a pyrrolo[1,2-b]pyrazole core with a dioxaborolane ring. This structure provides distinct reactivity and stability, making it a valuable compound in various synthetic applications.
Properties
Molecular Formula |
C13H21BN2O2 |
---|---|
Molecular Weight |
248.13 g/mol |
IUPAC Name |
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C13H21BN2O2/c1-9-11(10-7-6-8-16(10)15-9)14-17-12(2,3)13(4,5)18-14/h6-8H2,1-5H3 |
InChI Key |
GIXNWJVWQRPSDD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCCN3N=C2C |
Origin of Product |
United States |
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